N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide
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Description
“N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is available for research use and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of “N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” can be represented by the SMILES stringCC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3
. This string represents a 2D structure of the molecule and can be used to generate a 3D model.
Scientific Research Applications
1. Powerful Ligands in Cu-Catalyzed Aryl Amination N-(naphthalen-1-yl)-N′-alkyl oxalamides, a class of compounds to which N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide belongs, have been proven to be powerful ligands . They enable a coupling reaction of (hetero)aryl iodides with primary amines to proceed at 50 °C with only 0.01 mol % of Cu2O and ligand . They also facilitate a coupling reaction of (hetero)aryl bromides with primary amines and ammonia at 80 °C .
Synthesis of (Hetero)Aryl Amines
These compounds are used in the synthesis of (hetero)aryl amines . This is a significant application as aryl amines are one of the most important classes of chemicals for both academics and industry . Their motifs are quite frequent in bioactive natural products and artificial compounds such as pharmaceuticals, agrochemicals, and material molecules .
Use in Organic Synthesis
Aryl amines often serve as valuable building blocks in organic synthesis . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can make these processes more efficient and cost-effective .
High Turnover Reactions
One of the challenges in metal-catalyzed aryl amination reactions is achieving high turnovers . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can help overcome this challenge, enabling reactions to proceed with low catalytic loadings of both copper catalysts and ligands .
5. Synthesis of Biheterocyclic Phosphonic α-Amino Esters N-(naphthalen-1-yl)-N′-alkyl oxalamides can be used in the synthesis of new biheterocyclic phosphonic α-amino esters . These compounds have a wide range of applications, including in medicine and agrochemistry .
Use in Click Chemistry
The compound naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1 H -1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This suggests that N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide could potentially be used in similar click chemistry reactions.
properties
IUPAC Name |
N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-15(17)12-8-9-12/h2-7,12H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRDMRGVAJYPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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